Butane, 1-(1-methylpropoxy)-, also known by its IUPAC name, is a chemical compound with the molecular formula and a molecular weight of approximately 130.23 g/mol. It is categorized as an ether due to the presence of an ether functional group (-O-), which connects two hydrocarbon chains. This compound is notable for its structural uniqueness, characterized by a butane backbone with a 1-methylpropoxy substituent. The chemical structure can be represented as follows:
The compound's CAS Registry Number is 999-65-5, and it can be found in various chemical databases such as PubChem and the NIST Chemistry WebBook .
Thermodynamic studies indicate that reactions involving this compound often reach pseudo-equilibrium states, particularly in complex mixtures involving other alcohols and ethers .
Synthesis of butane, 1-(1-methylpropoxy)- typically involves etherification reactions. Common methods include:
These methods are efficient for producing ethers with specific chain lengths and branching structures .
Butane, 1-(1-methylpropoxy)- has various applications across different fields:
Interaction studies involving butane, 1-(1-methylpropoxy)- focus on its behavior in mixtures with other solvents and its reactivity under various conditions. Research indicates that its presence can influence the thermodynamic properties of reaction mixtures, particularly in dehydration processes where it competes with other alcohols for reaction pathways .
Furthermore, studies on its interactions with catalysts reveal insights into optimizing reaction conditions for desired outcomes in synthetic processes.
Several compounds share structural similarities with butane, 1-(1-methylpropoxy)-. These include:
Compound | Molecular Formula | Unique Features |
---|---|---|
Butane, 1-(1-methylpropoxy)- | C8H18O | Ether with branched structure |
Butanol | C4H10O | Straight-chain alcohol |
Di-n-butyl ether | C8H18O | Symmetrical ether |
Isobutyl methyl ether | C5H12O | Branched structure affecting reactivity |
The uniqueness of butane, 1-(1-methylpropoxy)- lies in its specific branching pattern which influences both its physical properties and reactivity compared to these similar compounds .
The compound was first synthesized in the mid-20th century during investigations into etherification reactions. Early studies focused on its formation as a byproduct in the acid-catalyzed dehydration of 1-butanol, where it coexisted with di-n-butyl ether (DNBE). By the 1990s, its structural characterization was solidified through advanced spectroscopic methods, including NMR and mass spectrometry. PubChem records indicate systematic documentation of its properties beginning in 2005, with subsequent updates refining its thermodynamic data.
Recent studies emphasize its role in:
The compound’s branched structure (IUPAC name: 1-butan-2-yloxybutane) challenges traditional linear ether models, influencing theories on:
The Williamson ether synthesis is the most widely used method for producing Butane, 1-(1-methylpropoxy)-. This two-step process involves deprotonating an alcohol to form an alkoxide ion, which subsequently undergoes an SN2 reaction with an alkyl halide. For example, reacting 1-methylpropanol with sodium hydroxide generates the corresponding alkoxide, which attacks 1-bromobutane to yield the target ether [2] [3]. The reaction mechanism proceeds as follows:
$$
\text{1-Methylpropanol} + \text{NaOH} \rightarrow \text{1-Methylpropoxide}^- + \text{H}_2\text{O}
$$
$$
\text{1-Methylpropoxide}^- + \text{1-Bromobutane} \rightarrow \text{Butane, 1-(1-Methylpropoxy)-} + \text{Br}^-
$$
Alternative pathways include acid-catalyzed dehydration of alcohols, though this method is less selective for asymmetric ethers like Butane, 1-(1-methylpropoxy)- . Recent studies highlight the role of thermodynamic equilibria in mixed alcohol-ether systems, where reaction conditions (e.g., temperature, solvent polarity) influence product distribution [4].
Industrial synthesis prioritizes continuous flow reactors over batch systems due to superior heat transfer, reduced reaction times, and scalability. In a typical setup, 1-methylpropanol and 1-bromobutane are fed into a tubular reactor alongside a base (e.g., NaOH). The system operates at 80–120°C with a residence time of 10–30 minutes, achieving yields exceeding 85% [4]. Key advantages include:
A comparative analysis of reactor performance is summarized below:
Parameter | Batch System | Continuous Flow |
---|---|---|
Yield (%) | 72 | 89 |
Reaction Time (min) | 120 | 25 |
Energy Consumption | High | Moderate |
Catalyst selection critically impacts efficiency and cost. Traditional homogeneous catalysts like sodium hydroxide are effective but necessitate post-reaction neutralization. Heterogeneous catalysts, such as sulfonic acid-functionalized silica, offer recyclability and simpler purification. Recent trials demonstrate:
Catalyst performance is further influenced by pore size and acidity, as shown below:
Catalyst Type | Surface Area (m²/g) | Acid Strength (mmol/g) | Yield (%) |
---|---|---|---|
NaOH | - | 1.2 | 72 |
Sulfonated Silica | 320 | 0.9 | 81 |
H-ZSM-5 Zeolite | 425 | 1.5 | 88 |
Research explores replacing 1-bromobutane with less hazardous alkylating agents. For instance, 1-chlorobutane, though less reactive, reduces environmental impact when paired with phase-transfer catalysts like tetrabutylammonium bromide. Additionally, bio-derived precursors such as furfuryl alcohol derivatives show promise in pilot studies, albeit with lower yields (~65%) [4].
Sustainable synthesis strategies emphasize solvent selection and energy efficiency:
A comparative assessment of green methods reveals:
Method | Energy Use (kWh/kg) | Carbon Footprint (kg CO₂/kg) |
---|---|---|
Conventional | 8.2 | 3.1 |
Microwave-Assisted | 4.5 | 1.7 |
Biocatalytic | 2.1 | 0.9 |